molecular formula C30H42O10 B611374 Tigilanol tiglate CAS No. 943001-56-7

Tigilanol tiglate

Cat. No. B611374
M. Wt: 562.66
InChI Key: YLQZMOUMDYVSQR-RMNSOQACSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigilanol tiglate, also known as EBC-46, is a phorbol ester which, along with other related compounds, acts as a protein kinase C regulator. Tigilanol tiglate is an antineoplastic drug candidate.

Scientific Research Applications

  • Intratumoral Treatment Efficacy : Tigilanol Tiglate has been explored for intratumoral treatment in various cancers, including solid tumors in humans and mast cell tumors (MCTs) in dogs. A study found that it was generally well-tolerated and showed clinical activity in nine tumor types, including complete responses in some patients (Panizza et al., 2019).

  • Application in Veterinary Medicine : In dogs, Tigilanol Tiglate showed high efficacy in treating mast cell tumors. A randomized controlled clinical study revealed that a single treatment resulted in a 75% complete response rate, with no recurrence in 93% of dogs by 84 days (De Ridder et al., 2020).

  • Treatment of Equine Tumors : Preliminary studies in horses have shown that Tigilanol Tiglate can be effective in treating aggressive fibroblastic sarcoid and peri-ocular squamous cell carcinoma, suggesting its potential in equine tumor treatment (De Ridder et al., 2020).

  • Long-term Efficacy : A study evaluating the long-term efficacy of Tigilanol Tiglate treatment in dogs indicated that a significant majority of the treated dogs remained tumor-free at the treatment site for up to 12 months (Jones et al., 2020).

  • Wound Healing in Canines : Research on wound formation and healing after Tigilanol Tiglate treatment in dogs revealed a consistent clinical pattern in most cases, supporting its efficacy and safety profile (Reddell et al., 2021).

  • Biomarker Identification for Production : A study on the source plant, Fontainea picrosperma, identified gene biomarkers associated with the biosynthesis of Tigilanol Tiglate, aiding in the selective breeding to increase yield (Mitu et al., 2022).

  • Dose Characterization in Canines : Another study aimed to characterize a safe and effective dose of Tigilanol Tiglate for treating canine MCTs, providing preliminary data on its pharmacokinetics (Miller et al., 2019).

properties

CAS RN

943001-56-7

Product Name

Tigilanol tiglate

Molecular Formula

C30H42O10

Molecular Weight

562.66

IUPAC Name

(1cS,2aR,3S,3aS,6bR,7R,8R,8aS)-3,3a,6b-trihydroxy-2a-(hydroxymethyl)-1,1,5,7-tetramethyl-8a-((2-methylbutanoyl)oxy)-4-oxo-1a,1b,1c,2a,3,3a,4,6a,6b,7,8,8a-dodecahydro-1H-cyclopropa[5',6']benzo[1',2':7,8]azuleno[5,6-b]oxiren-8-yl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14?,16-,17?,18?,19?,21-,22+,25-,27+,28+,29-,30-/m1/s1

InChI Key

YLQZMOUMDYVSQR-RMNSOQACSA-N

SMILES

CC1=CC2[C@@]([C@H](O)[C@@](CO)(O3)[C@@H]3C(C(C4(C)C)[C@@]4(OC(C(CC)C)=O)[C@H](OC(/C(C)=C/C)=O)[C@H]5C)[C@@]25O)(O)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tigilanol tiglate;  EBC-46;  EBC46;  EBC 46

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tigilanol tiglate
Reactant of Route 2
Tigilanol tiglate
Reactant of Route 3
Tigilanol tiglate
Reactant of Route 4
Tigilanol tiglate
Reactant of Route 5
Tigilanol tiglate
Reactant of Route 6
Tigilanol tiglate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.